REACTION_CXSMILES
|
C([N:8]1[CH:12]=[CH:11][N:10]=[C:9]1[C:13]([O:15][CH2:16][CH3:17])=[O:14])C1C=CC=CC=1.C([O-])=O.[NH4+]>C(O)C.[Pd]>[NH:8]1[CH:12]=[CH:11][N:10]=[C:9]1[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
34.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(=NC=C1)C(=O)OCC
|
Name
|
|
Quantity
|
1005 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
is stirred in 80 ml of ice-water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for about 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the catalyst is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The product which crystallizes out
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Name
|
|
Type
|
|
Smiles
|
N1C(=NC=C1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |